3-cyclopentyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-cyclopentyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the pyrimidine core.
Substitution: Subsequent substitution reactions introduce the cyclopentyl and pyridin-2-yl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-cyclopentyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.
Pharmacology: The compound’s ability to modulate specific biological pathways makes it a candidate for drug development.
Biochemistry: It is used in studies to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2 complex, which is essential for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also target CDKs and have shown potent anti-cancer activity.
Uniqueness
3-cyclopentyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs compared to other similar compounds .
Properties
IUPAC Name |
6-cyclopentyl-2-(4-pyridin-2-ylpiperazin-1-yl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c28-18-15-13-22-19(23-17(15)24-20(29)27(18)14-5-1-2-6-14)26-11-9-25(10-12-26)16-7-3-4-8-21-16/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,22,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIWABVIQWSBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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